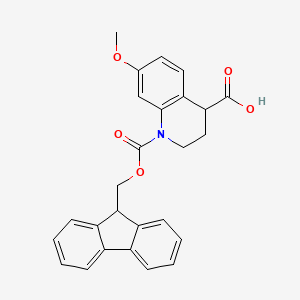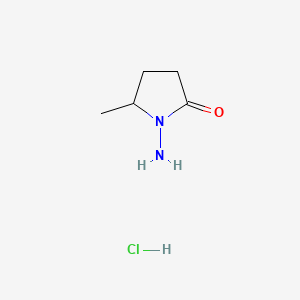
1-Amino-5-methylpyrrolidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-5-methylpyrrolidin-2-one hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of an amino group and a methyl group attached to the pyrrolidinone ring
准备方法
The synthesis of 1-Amino-5-methylpyrrolidin-2-one hydrochloride typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
- The starting material, 5-methylpyrrolidin-2-one, undergoes a series of reactions to introduce the amino group at the 1-position.
- Common reagents used in the synthesis include ammonia or amine derivatives, which react with the pyrrolidinone ring under controlled conditions.
- The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
-
Industrial Production Methods
- Industrial production of this compound involves large-scale synthesis using optimized reaction conditions.
- The process includes purification steps such as crystallization or distillation to obtain the compound in its pure form.
- Quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
1-Amino-5-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
-
Common Reagents and Conditions
- Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
- Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
- Substitution reactions often involve halogenating agents or other electrophiles.
-
Major Products Formed
- Oxidation reactions yield oxo derivatives.
- Reduction reactions produce reduced forms of the compound.
- Substitution reactions result in various substituted derivatives, depending on the reagents used.
科学研究应用
1-Amino-5-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a precursor for the preparation of various derivatives with potential applications in material science.
-
Biology
- Investigated for its potential role in biochemical pathways and interactions with biological molecules.
- Studied for its effects on cellular processes and its potential as a biochemical probe.
-
Medicine
- Explored for its potential therapeutic applications, including its role as a pharmacological agent.
- Investigated for its effects on specific molecular targets and pathways involved in disease processes.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new industrial processes and products.
作用机制
The mechanism of action of 1-Amino-5-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound interacts with enzymes, receptors, and other proteins, modulating their activity.
- It may act as an inhibitor or activator of specific biochemical pathways.
-
Pathways Involved
- The compound’s effects on cellular processes are mediated through its interaction with key signaling pathways.
- It may influence gene expression, protein synthesis, and other cellular functions.
相似化合物的比较
1-Amino-5-methylpyrrolidin-2-one hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-Amino-2-pyrrolidinone
- 1-Amino-3-methylpyrrolidin-2-one
- 1-Amino-4-methylpyrrolidin-2-one
-
Comparison
- Compared to 1-Amino-2-pyrrolidinone, this compound has an additional methyl group, which may influence its reactivity and interactions.
- The position of the methyl group in 1-Amino-3-methylpyrrolidin-2-one and 1-Amino-4-methylpyrrolidin-2-one differs, leading to variations in their chemical and biological properties.
- The unique structure of this compound contributes to its distinct properties and potential applications.
属性
分子式 |
C5H11ClN2O |
|---|---|
分子量 |
150.61 g/mol |
IUPAC 名称 |
1-amino-5-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4-2-3-5(8)7(4)6;/h4H,2-3,6H2,1H3;1H |
InChI 键 |
GSWVJTKKYKEACH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(=O)N1N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


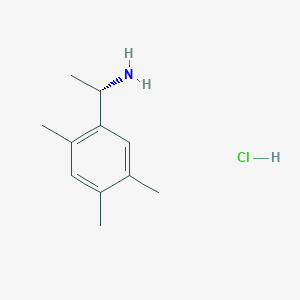
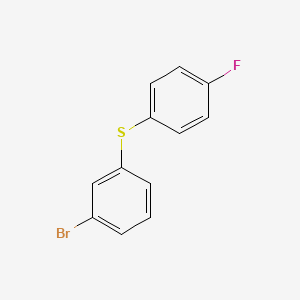
![tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate](/img/structure/B13497589.png)
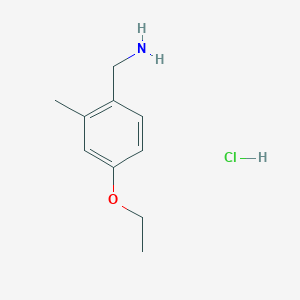
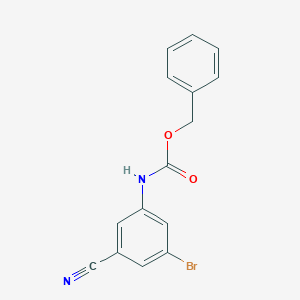
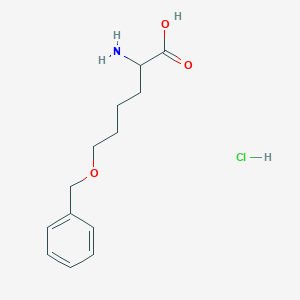
![Tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride](/img/structure/B13497596.png)
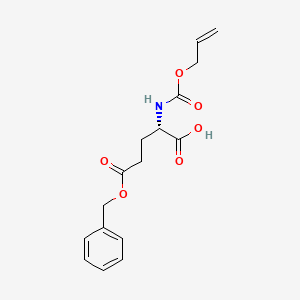
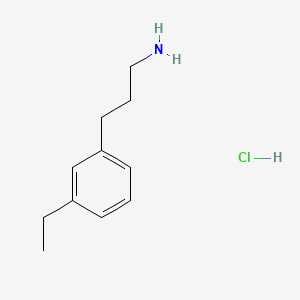
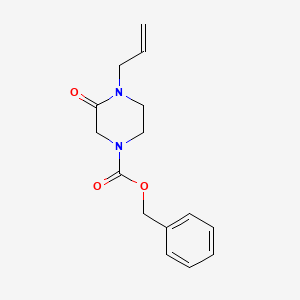
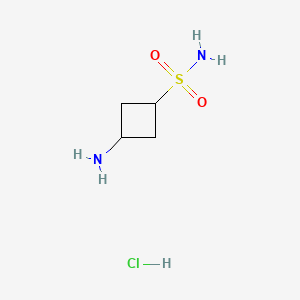
![Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13497629.png)
![2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13497635.png)
